Silica

Description

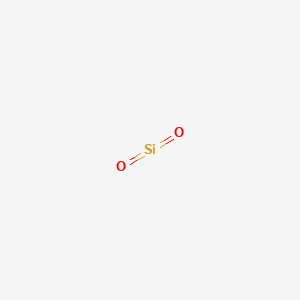

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Silica in Research: From Crystalline Polymorphs to Functionalized Nanoparticles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silicon dioxide (SiO₂), or silica, is one of the most abundant compounds in the Earth's crust, forming the basis of sand and many minerals.[1][2][3] Its utility in research, however, extends far beyond its natural abundance. Through sophisticated synthesis and manufacturing, this compound is transformed into a diverse family of materials, each with unique physicochemical properties tailored for specific scientific applications.[2] This guide provides an in-depth exploration of the different types of this compound, focusing on their synthesis, properties, and applications in modern research, particularly in the fields of materials science, chemistry, and drug development.

The fundamental classification of this compound hinges on its atomic structure: the ordered arrangement of crystalline this compound versus the random network of amorphous this compound.[1][4][5] This structural difference dictates not only the material's properties but also its biological reactivity and safety profile, a critical consideration for any research application.[4][6]

Part 1: Crystalline this compound

Crystalline this compound is characterized by a highly ordered, repeating three-dimensional lattice of silicon and oxygen atoms.[1][4] The specific arrangement of these atoms gives rise to several distinct polymorphs, each stable under different temperature and pressure conditions.

-

Quartz : The most common polymorph, stable at ambient temperatures and pressures.[7] It exists as α-quartz (low temperature) and β-quartz (high temperature).

-

Tridymite and Cristobalite : These are high-temperature polymorphs, often found in siliceous volcanic rocks.[7][8]

-

Coesite and Stishovite : These are high-pressure polymorphs, typically associated with meteorite impact structures, and serve as key indicators of such events.[7][8]

Research Applications & Safety Considerations: While the unique piezoelectric properties of quartz are foundational to electronics, the research applications of crystalline this compound polymorphs in chemistry and biomedicine are limited. The primary reason is the significant health hazard they pose. Inhalation of fine crystalline this compound dust can lead to silicosis, a progressive and incurable lung disease, and is classified as a human carcinogen.[7] For this reason, amorphous this compound is the preferred choice for most laboratory and biomedical applications.[6]

Part 2: Amorphous this compound: The Workhorse of Research

Amorphous this compound lacks the long-range ordered structure of its crystalline counterparts; its silicon and oxygen atoms are arranged in a random network.[1][4] This disordered structure results in a more soluble and biologically safer material.[1] Synthetic amorphous this compound (SAS) can be manufactured into various forms, each with distinct particle sizes, porosities, and surface areas, making it exceptionally versatile.[2][9]

This compound Gel

This compound gel is a granular, porous form of amorphous this compound produced by the acidification of a sodium silicate solution.[10][11] Its defining characteristic is a vast network of interconnected micropores, which gives it an exceptionally high surface area.

-

Mechanism of Action : The surface of this compound gel is rich in silanol groups (-SiOH). These polar groups are the active sites for interaction, primarily through hydrogen bonding and dipole-dipole interactions.[10][12]

-

Primary Application: Chromatography : this compound gel is the most widely used stationary phase for column chromatography, thin-layer chromatography (TLC), and flash chromatography.[10][12][13] Its polarity allows it to separate compounds based on their differential affinities; more polar compounds interact more strongly with the stationary phase and thus move more slowly, while nonpolar compounds elute more quickly.[12]

Fumed this compound (Pyrogenic this compound)

Fumed this compound is an extremely fine, fluffy powder with a very low bulk density and high surface area. It is produced by the high-temperature flame hydrolysis of silicon tetrachloride (SiCl₄) in a hydrogen-oxygen flame.[14]

-

Key Properties : The particles are non-porous and exist as branched, chain-like aggregates. The high surface area is covered with reactive silanol groups.

-

Research Applications : Its primary use is as a rheology modifier, thickening liquids and providing thixotropic behavior (shear-thinning).[9] It is also widely used as an anti-caking and free-flow agent in powders and as a reinforcing filler in polymers and composites.[9]

Precipitated this compound

Precipitated this compound is produced via a precipitation reaction involving a silicate salt, typically sodium silicate, and a mineral acid.[9]

-

Key Properties : Unlike fumed this compound, precipitated this compound particles are larger (micrometer-scale) and possess internal porosity.[9] This porosity makes them highly adsorptive.[9]

-

Research Applications : It is used as a reinforcing filler in tires and silicone elastomers. Its adsorptive nature makes it useful as a carrier for liquids, turning them into free-flowing powders.[9] It can also function as a thickening agent, though typically not as efficiently as fumed this compound.[9]

Colloidal this compound

Colloidal this compound consists of stable dispersions (sols) of discrete, non-porous, spherical this compound nanoparticles in a liquid, usually water.[9] The particles are electrostatically stabilized, typically by a sodium counterion, which prevents aggregation under normal storage conditions.[9]

-

Key Properties : The nanoparticles have a very high surface area due to their small size (typically 5-100 nm). The liquid form allows for easy incorporation into aqueous formulations without the hazards of handling dry nanopowders.[9]

-

Research Applications : It is an excellent binder and surface modifier.[9] Applications include increasing the durability of paints and coatings, strengthening refractory materials, and acting as a polishing agent in chemical-mechanical planarization (CMP) of silicon wafers.[9]

This compound Nanoparticles (Stöber this compound)

These are typically dense, non-porous (or microporous), monodisperse spherical nanoparticles. The most common and controlled synthesis is the Stöber process , a sol-gel method involving the hydrolysis and condensation of a silicon alkoxide precursor (like TEOS) in an alcohol, catalyzed by ammonia.[15][16]

-

Mechanism of Action : The Stöber process allows for precise control over particle size (from 50 to 2000 nm) by tuning reaction parameters such as reactant concentrations, catalyst, and temperature.[16] This tunability is a cornerstone of its utility in nanotechnology.

-

Research Applications : Due to their biocompatibility, tunable size, and ease of surface functionalization, this compound nanoparticles are extensively researched for biomedical applications, including as platforms for drug delivery, diagnostic imaging contrast agents, and biosensors.[17][18][19]

Mesoporous this compound Nanoparticles (MSNs)

MSNs are a highly advanced class of this compound materials characterized by an ordered, hexagonal array of uniform mesopores (2-50 nm in diameter), a large surface area (>700 m²/g), and high pore volume.[20] They are synthesized using a sol-gel approach in the presence of a surfactant template (e.g., cetyltrimethylammonium bromide, CTAB), which forms micelles that act as a template for the condensing this compound framework.[16][20]

-

Mechanism of Action : The large, accessible pores can be loaded with high concentrations of therapeutic molecules. The surface, both external and internal, can be functionalized with different chemical groups to control drug release, improve stability, and target specific cells or tissues.[20][21]

-

Research Applications : MSNs are premier candidates for advanced drug delivery systems, capable of hosting and releasing drugs in response to specific stimuli (e.g., pH, temperature, light).[21] They are also widely investigated in catalysis, where the high surface area and ordered pores provide an ideal support for active catalytic species.[20]

Comparative Overview of Amorphous this compound Types

| Property | This compound Gel | Fumed this compound | Precipitated this compound | Colloidal this compound | Stöber Nanoparticles | Mesoporous this compound (MSNs) |

| Typical Form | Granules/Powder | Fluffy Powder | Powder | Liquid Dispersion | Powder/Dispersion | Powder/Dispersion |

| Synthesis | Acidification of Silicate | Flame Hydrolysis | Precipitation | Dispersion | Sol-Gel (Stöber) | Template-Assisted Sol-Gel |

| Porosity | Microporous | Non-porous | Porous (Internal) | Non-porous | Non-porous/Microporous | Ordered Mesoporous |

| Particle Size | > 1 µm | 5-50 nm (primary) | 5-100 µm (aggregates) | 5-100 nm | 50-2000 nm | 50-500 nm |

| Surface Area | 300-800 m²/g | 50-600 m²/g | 50-500 m²/g | 50-700 m²/g | Variable | 700-1200 m²/g |

| Primary Use | Chromatography[10] | Rheology Control[9] | Reinforcing Filler[9] | Binder, Polishing[9] | Nanomedicine[17] | Drug Delivery, Catalysis[20] |

Part 3: Synthesis and Functionalization Workflows

The properties of this compound materials are a direct result of their synthesis. The sol-gel process is the most versatile bottom-up approach for creating high-purity, size-controlled amorphous this compound.[14]

The Sol-Gel Process

This process transforms a molecular precursor, typically a silicon alkoxide like tetraethyl orthosilicate (TEOS), into a solid oxide network through two key reactions:[15][20]

-

Hydrolysis : The silicon alkoxide reacts with water to form silanol groups (-SiOH).

-

Condensation : The silanol groups react with each other (water condensation) or with remaining alkoxide groups (alcohol condensation) to form siloxane bridges (Si-O-Si), building the this compound network.

Surface Functionalization

The true power of this compound nanoparticles in biomedical research lies in the ability to modify their surface chemistry.[17][22] The abundant silanol groups on the this compound surface provide reactive handles for covalent attachment of various organic moieties using silane chemistry.[23] This allows for the precise tuning of surface properties to achieve desired biological outcomes.[17][24]

Common Functionalization Strategies:

-

Amination : Introduction of amine groups (-NH₂) using aminosilanes like (3-aminopropyl)triethoxysilane (APTES). This imparts a positive surface charge, facilitating electrostatic interactions and providing a reactive site for further conjugation.[24]

-

PEGylation : Attachment of polyethylene glycol (PEG) chains. This is a critical "stealth" strategy used to reduce non-specific protein adsorption, prevent aggregation in biological fluids, and prolong circulation time in vivo.[17][24]

-

Targeting Ligand Conjugation : Covalent attachment of molecules (e.g., antibodies, peptides, folic acid) that specifically bind to receptors overexpressed on target cells (e.g., cancer cells), enabling active targeting for drug delivery.[17]

Part 4: Experimental Protocols & Characterization

To ensure reproducibility and validate material properties, rigorous protocols and characterization are essential.

Protocol: Synthesis of this compound Nanoparticles via Stöber Method

This protocol describes the synthesis of ~50 nm this compound nanoparticles. Size can be tuned by altering reactant ratios.[16][25]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (200 proof, anhydrous)

-

Ammonium hydroxide (28-30% solution)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, combine 100 mL of ethanol and 5.0 mL of ammonium hydroxide.

-

Place the flask in a sonication bath or on a stir plate and stir vigorously for 15 minutes at room temperature to ensure a homogenous solution.

-

Rapidly inject 3.0 mL of TEOS into the stirring solution.

-

Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will become turbid as the nanoparticles form.

-

To collect the nanoparticles, transfer the solution to centrifuge tubes and centrifuge at 8,000 x g for 20 minutes.

-

Discard the supernatant. Resuspend the white pellet in 50 mL of ethanol by vortexing and sonication.

-

Repeat the centrifugation and washing step two more times with ethanol, followed by two washes with deionized water to remove unreacted precursors and ammonia.

-

After the final wash, resuspend the nanoparticles in the desired solvent (e.g., water or ethanol) for storage or characterization.

Protocol: Packing a this compound Gel Chromatography Column

This protocol outlines the "wet slurry" method for packing a column, which helps prevent air bubbles and ensures a uniform stationary phase.

Materials:

-

This compound gel (appropriate mesh size for the separation)

-

Eluent (mobile phase solvent system)

-

Glass chromatography column with a stopcock

-

Sand (acid-washed)

-

Glass wool or cotton

Procedure:

-

Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom to support the packing.

-

Add a thin layer (approx. 0.5 cm) of sand over the plug to create a flat base.

-

Close the stopcock and add the initial eluent to the column until it is about 1/3 full.

-

In a separate beaker, calculate the required amount of this compound gel (typically ~30-50g per 1g of crude mixture).

-

Create a slurry by adding the this compound gel to a sufficient volume of eluent in the beaker. Stir gently with a glass rod until it has a smooth, pourable consistency, free of lumps.

-

Position a powder funnel over the column. Pour the this compound slurry into the column in one continuous motion.

-

Rinse the beaker with a small amount of eluent and add this to the column to transfer all the this compound.

-

Immediately open the stopcock to allow the solvent to drain. Gently tap the sides of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.

-

As the this compound settles, continuously add fresh eluent to the top of the column. Crucially, never let the top of the this compound bed run dry.

-

Once the this compound bed is settled and stable, carefully add a protective layer of sand (approx. 0.5 cm) on top.

-

Drain the eluent until the solvent level is just at the top of the sand layer. The column is now packed and ready for sample loading.

Characterization Techniques

Validating the properties of the synthesized this compound is a critical step. The choice of technique depends on the property of interest.

| Technique | Information Provided | Relevance to this compound Type |

| Transmission/Scanning Electron Microscopy (TEM/SEM) | Particle size, size distribution, morphology, and visualization of pores. | All nanoparticle types |

| Nitrogen Adsorption-Desorption (BET/BJH Analysis) | Specific surface area, pore volume, and pore size distribution.[26][27] | This compound Gel, Mesoporous this compound |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) in a liquid dispersion. | Colloidal this compound, Nanoparticles |

| Zeta Potential Analysis | Surface charge in a liquid dispersion, indicates colloidal stability. | Colloidal this compound, Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure vs. amorphous nature. For MSNs, can show ordered pore structure at low angles.[28] | All types |

| Thermogravimetric Analysis (TGA) | Quantifies surface functionalization and thermal stability. | Functionalized Nanoparticles |

References

-

Synthesis of this compound Nanoparticles: A Review. (2024). International Journal of Research and Analytical Reviews (IJRAR). [Link]

-

Rahman, I. A., Padavettan, V. (2012). Synthesis of this compound Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in this compound-Polymer Nanocomposites. Journal of Nanomaterials. [Link]

-

Understanding the 5 forms of this compound. Earth-Kind. [Link]

-

Characterization of Mesoporous Materials. ResearchGate. [Link]

-

The formation of this compound high temperature polymorphs from quartz: Influence of grain size and mineralising agents. ResearchGate. [Link]

-

Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). Synthesis and surface functionalization of this compound nanoparticles for nanomedicine. Surface science reports, 69(2-3), 132–158. [Link]

-

This compound Gel Column Chromatography: Overview. JoVE. [Link]

-

Vallet-Regí, M., Balas, F., & Arcos, D. (2007). This compound-based materials for biomedical applications. Angewandte Chemie International Edition, 46(40), 7548-7565. [Link]

-

Synthesis of Mesoporous this compound Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. MDPI. [Link]

-

Crystalline this compound vs. Amorphous this compound. Rockwell Labs Ltd. [Link]

-

Stöber process. Wikipedia. [Link]

-

Li, Y., et al. (2014). Synthesis and Characterization of this compound Nanoparticles Preparing by Low-Temperature Vapor-Phase Hydrolysis of SiCl4. Industrial & Engineering Chemistry Research. [Link]

-

Ikeda, H., & Fujino, S. (2017). Fabrication and Characterization of Porous this compound Monolith by Sintering this compound Nanoparticles. Journal of Minerals and Materials Characterization and Engineering, 5, 107-117. [Link]

-

Fiorentis, E., Gatou, M. A., Lagopati, N., & Pavlatou, E. A. (2023). Biomedical Applications of this compound (SiO2) Nanoparticles. Biomedical Journal of Scientific & Technical Research, 51(1). [Link]

-

Stöber Synthesis of Monodispersed Luminescent this compound Nanoparticles for Bioanalytical Assays. ACS Publications. [Link]

-

This compound Polymorphs Formation in the Jänisjärvi Impact Structure: Tridymite, Cristobalite, Quartz, Trace Stishovite and Coesite. MDPI. [Link]

-

Synthesis and Characterization of this compound Nanoparticle (Sio2 Nps) Via Chemical Process. ResearchGate. [Link]

-

What Is The Difference Between Amorphous And Crystalline this compound? Chemistry For Everyone - YouTube. [Link]

-

Surface Functionalization of this compound Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. MDPI. [Link]

-

This compound Gel for Column Chromatography. Sorbead India. [Link]

-

Mesoporous Silicas of Well-Organized Structure: Synthesis, Characterization, and Investigation of Physical Processes Occurring in Confined Pore Spaces. MDPI. [Link]

-

This compound DUST, CRYSTALLINE, IN THE FORM OF QUARTZ OR CRISTOBALITE. IARC Monographs. [Link]

-

The Sol-Gel Preparation of this compound Gels. Journal of Chemical Education. [Link]

-

Functionalized this compound nanoparticles: classification, synthetic approaches and recent advances in adsorption applications. Nanoscale. [Link]

-

Gel-Filtration Chromatography. Methods in Molecular Biology. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Characterization of SiO2 Nanoparticles for Application as Nanoadsorbent to Clean Wastewater. MDPI. [Link]

-

This compound Materials for Medical Applications. ResearchGate. [Link]

-

Amorphous vs. Crystalline Nano this compound: What You Need to Know and Why Nanoclad Is Safe. Nanoclad. [Link]

-

This compound-Based Nanoparticles for Biomedical Applications: From Nanocarriers to Biomodulators. Accounts of Chemical Research. [Link]

-

The role of surface functionalization of this compound nanoparticles for bioimaging. ResearchGate. [Link]

-

Total scattering studies of this compound polymorphs: similarities in glass and disordered crystalline local structure. Mineralogical Magazine. [Link]

-

Gel Filtration Chromatography- Definition, Principle, Types, Parts, Steps, Uses. Microbe Notes. [Link]

-

An introduction to Silicon dioxide (this compound) forms and applications. Alfatest. [Link]

-

Engineering Stöber this compound Nanoparticles: Insights into the Growth Mechanism and Development of this compound-Based Nanostructures. DDD UAB. [Link]

-

Characterization of this compound gel prepared by using sol–gel process. ResearchGate. [Link]

-

Porous this compound Particles: Synthesis, Physicochemical Characterization and their Applications. Trade Science Inc. [Link]

-

Fast nucleation for this compound nanoparticle synthesis using a sol–gel method. RSC Publishing. [Link]

-

This compound Polymorphs. Clark Science Center. [Link]

-

Surface Functionalization of this compound Nanoparticles Supports Colloidal Stability in Physiological Media and Facilitates Internalization in Cells. ACS Publications. [Link]

-

Silicon dioxide. Wikipedia. [Link]

-

Differences Between Amorphous & Crystalline Solids. UniversityWafer, Inc. [Link]

-

This compound Gel Column Chromatography. Teledyne Labs. [Link]

-

This compound nanoparticles synthesis using Stober method with size rang 30-50 nm? ResearchGate. [Link]

-

Synthesis and characterization of porous this compound particles for bioseparation application. ResearchGate. [Link]

Sources

- 1. drkilligans.com [drkilligans.com]

- 2. alfatestlab.com [alfatestlab.com]

- 3. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. This compound | SiO2 | CID 24261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nanoclad.ca [nanoclad.ca]

- 7. This compound DUST, CRYSTALLINE, IN THE FORM OF QUARTZ OR CRISTOBALITE - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound Polymorphs Formation in the Jänisjärvi Impact Structure: Tridymite, Cristobalite, Quartz, Trace Stishovite and Coesite [mdpi.com]

- 9. chempoint.com [chempoint.com]

- 10. column-chromatography.com [column-chromatography.com]

- 11. researchgate.net [researchgate.net]

- 12. Video: this compound Gel Column Chromatography: Overview [jove.com]

- 13. This compound Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 14. scispace.com [scispace.com]

- 15. Synthesis of this compound Nanoparticles: A Review [ijraset.com]

- 16. Stöber process - Wikipedia [en.wikipedia.org]

- 17. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomedres.us [biomedres.us]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Functionalized this compound nanoparticles: classification, synthetic approaches and recent advances in adsorption applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Fabrication and Characterization of Porous this compound Monolith by Sintering this compound Nanoparticles [scirp.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Amorphous Silica for Pharmaceutical Applications

Foreword

For researchers, scientists, and drug development professionals, understanding the fundamental properties of excipients is paramount to innovation. Amorphous silica, particularly in its nanoparticulate form, has emerged as a transformative material in pharmaceutical sciences. Its unique and tunable characteristics offer solutions to long-standing challenges in drug delivery, such as poor solubility, stability, and targeted delivery. This guide provides a comprehensive exploration of the core physical and chemical properties of amorphous this compound, offering insights into how these characteristics are harnessed and controlled to create advanced drug delivery systems. We will delve into the causality behind experimental choices for its synthesis and characterization, providing a self-validating framework for its application in research and development.

The Fundamental Nature of Amorphous this compound

Unlike its crystalline counterpart, quartz, which possesses a highly ordered, repeating lattice of silicon-oxygen tetrahedra, amorphous this compound is characterized by a disordered, random network of these same building blocks.[1][2][3] This lack of long-range order is the genesis of its most valuable properties in the pharmaceutical context.[3][4] The internal structure consists of silicon atoms tetrahedrally bonded to four oxygen atoms, forming a network of siloxane bridges (Si-O-Si).[2]

The amorphous state is associated with higher Gibbs free energy compared to the crystalline state, which contributes to its increased aqueous solubility.[5][6] This property is particularly advantageous for enhancing the dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6]

Synthesis of Amorphous this compound Nanoparticles: The Stöber Method and Sol-Gel Process

A common and well-established method for synthesizing monodisperse, spherical amorphous this compound nanoparticles is the Stöber method, which is a type of sol-gel process.[7][8] This process involves the hydrolysis and condensation of a this compound precursor, typically a tetraalkoxysilane like tetraethyl orthosilicate (TEOS), in an alcoholic solvent with a catalyst, usually ammonia.[8]

The fundamental reactions are:

-

Hydrolysis: Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

-

Condensation: 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The size of the resulting nanoparticles can be precisely controlled by manipulating reaction parameters such as the concentration of reactants, temperature, and pH.[7][9]

Caption: Sol-Gel synthesis of amorphous this compound nanoparticles.

Core Physical Properties

The utility of amorphous this compound in drug development is heavily reliant on its distinct physical characteristics, which can be tailored during synthesis.

Porosity and Surface Area

A key feature of many amorphous this compound materials, particularly mesoporous this compound nanoparticles (MSNs), is their high degree of porosity.[10] These materials possess well-ordered internal mesopores, typically with diameters ranging from 2 to 50 nm.[5][6] This porous structure results in an exceptionally large surface area, often between 700 and 1000 m²/g, and a significant pore volume (0.6–1 cm³/g).[11]

The ability to control pore size is critical in drug delivery.[10][12] The pores can be engineered to accommodate specific drug molecules, offering a high loading capacity.[7][10] Furthermore, the confinement of APIs within these nanoscale pores can stabilize the amorphous state of the drug, preventing recrystallization and thereby enhancing solubility and bioavailability.[5][6]

Particle Size and Shape

The size and shape of amorphous this compound nanoparticles are critical parameters that influence their biological interactions.[12] For drug delivery applications, particle sizes are typically tailored to be between 50 and 200 nm.[11] This size range is advantageous for several reasons:

-

It allows for efficient cellular uptake through endocytosis.[12]

-

It can help avoid rapid clearance by the reticuloendothelial system (RES).

-

It can influence the biodistribution of the nanoparticles.

The shape of the particles can also be controlled, with spherical particles being the most common.[13]

Mechanical Properties

Amorphous this compound exhibits significant mechanical strength due to the strong Si-O covalent bonds.[10] While slightly less hard than crystalline quartz (around 5-6 on the Mohs scale compared to 7 for quartz), it is durable and not overly brittle.[1] This robustness ensures the integrity of the nanoparticle carrier during formulation and administration.[10]

| Property | Typical Range for MSNs | Significance in Drug Delivery |

| Pore Diameter | 2 - 50 nm[5][6] | High drug loading capacity, stabilization of amorphous APIs. |

| Surface Area | 700 - 1000 m²/g[11] | Provides ample sites for drug loading and surface functionalization. |

| Pore Volume | 0.6 - 1 cm³/g[11] | Contributes to high drug loading efficiency. |

| Particle Size | 50 - 200 nm[11] | Influences cellular uptake, biodistribution, and clearance. |

Key Chemical Properties

The chemical properties of amorphous this compound are largely dictated by its surface chemistry, which is rich in functional groups that can be exploited for various applications.

Surface Chemistry: Silanol and Siloxane Groups

The surface of amorphous this compound is populated by two primary types of chemical groups: siloxane bridges (Si-O-Si) and silanol groups (Si-OH).[2][14] The silanol groups are particularly important as they provide reactive sites for surface modification and functionalization.[8][14] There are different types of silanol groups, including isolated, geminal (two OH groups on the same silicon atom), and vicinal (H-bonded) silanols.[14]

The concentration of these groups is highly dependent on the pretreatment temperature of the this compound.[14] Thermal treatment can lead to dehydroxylation, where adjacent silanol groups condense to form siloxane bridges and release water.[14] Conversely, rehydroxylation can occur upon exposure to water.[14]

Solubility and Dissolution

Amorphous this compound is considered poorly soluble in water, but its solubility is significantly higher than that of crystalline this compound.[2] It dissolves in aqueous environments to form monosilicic acid (Si(OH)₄).[2] The dissolution rate is influenced by several factors:

-

pH: Solubility increases at higher pH.[2]

-

Temperature: Higher temperatures increase the dissolution rate.[2]

-

Particle Size: Smaller particles have a higher surface-area-to-volume ratio and thus dissolve faster.[15]

-

Presence of Ions: Certain cations can enhance the dissolution rate.[16]

This dissolution behavior is crucial for the biocompatibility of amorphous this compound, as it degrades into non-toxic, excretable silicic acid.[17]

Biocompatibility and Safety

Synthetic amorphous this compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use as an oral delivery ingredient.[5][18] Numerous studies have demonstrated its low toxicity and good biocompatibility.[10][19][20][21] However, the biocompatibility can be influenced by factors such as particle size, surface charge, and the presence of surface modifications.[22][23] For instance, smaller particles or those with a positive surface charge may exhibit greater interaction with cell membranes, which could lead to altered vascular function in some cases.[22] Overall, the in vitro and in vivo data point to low or no toxicity for amorphous this compound.[19][21]

Application in Advanced Drug Delivery

The unique combination of physical and chemical properties makes amorphous this compound, particularly MSNs, an ideal platform for designing sophisticated drug delivery systems.[5][10][12]

High Drug Loading and Controlled Release

The large surface area and pore volume of MSNs allow for a high loading capacity of various therapeutic agents.[7][10] The drug release can be controlled, offering sustained release profiles that maintain therapeutic concentrations over extended periods, thereby improving efficacy and reducing side effects.[10]

Surface Functionalization for Targeted Delivery

The abundance of silanol groups on the surface of amorphous this compound nanoparticles allows for straightforward chemical modification.[8][10] This "functionalization" is a powerful tool for creating targeted drug delivery systems.[24][25][26] By attaching specific ligands, such as antibodies or peptides, to the nanoparticle surface, they can be directed to specific cells or tissues, such as tumor cells.[11][25] This targeting capability enhances the therapeutic effect at the desired site while minimizing off-target toxicity.[11]

Caption: Workflow for creating a targeted drug delivery system.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize the physical and chemical properties of amorphous this compound, ensuring quality and consistency.

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): This is a fundamental technique to confirm the amorphous nature of the this compound.[13][27][28] Amorphous materials produce a broad hump in the XRD pattern, in contrast to the sharp peaks characteristic of crystalline materials.[27]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, size, and shape of the nanoparticles.[13][29] TEM is particularly useful for observing the internal pore structure.[13]

Surface Area and Porosity Analysis

-

Brunauer-Emmett-Teller (BET) Analysis: This technique, based on the physical adsorption of a gas (typically nitrogen) onto the material's surface, is the standard method for determining the specific surface area, pore volume, and pore size distribution.[13][29]

Chemical and Surface Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical functional groups present on the this compound surface.[13][27][28] It can confirm the presence of silanol (Si-OH) and siloxane (Si-O-Si) groups and can also be used to verify successful surface functionalization.[13][28]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It can be used to quantify the degree of hydroxylation of the surface and to determine the amount of drug loaded into the nanoparticles.[30]

Particle Size Analysis

-

Dynamic Light Scattering (DLS): DLS is a common technique for measuring the hydrodynamic diameter of nanoparticles dispersed in a liquid.[31] It provides information on the average particle size and the size distribution.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. Mesoporous this compound Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous this compound Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Properties of Amorphous this compound Entrapped Isoniazid Drug Delivery System | Scientific.Net [scientific.net]

- 10. A systemic review on development of mesoporous nanoparticles as a vehicle for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 13. pure.uj.ac.za [pure.uj.ac.za]

- 14. psec.uchicago.edu [psec.uchicago.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetics of amorphous this compound dissolution and the paradox of the this compound polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-based systems for oral delivery of drugs, macromolecules and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Systematic Review on the Hazard Assessment of Amorphous this compound Based on the Literature From 2013 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocompatibility Analysis of Bio-Based and Synthetic this compound Nanoparticles during Early Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | A Systematic Review on the Hazard Assessment of Amorphous this compound Based on the Literature From 2013 to 2018 [frontiersin.org]

- 22. Biocompatibility of amorphous this compound nanoparticles: Size and charge effect on vascular function, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Functionalized mesoporous this compound particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]

- 25. Functionalization of mesoporous this compound nanoparticles for targeting, biocompatibility, combined cancer therapies and theragnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Characterization of Amorphous this compound Nanoparticles Production from Indonesia Coal Fly Ash | Semantic Scholar [semanticscholar.org]

- 28. Extraction and Physicochemical Characterization of Highly-pure Amorphous this compound Nanoparticles from Locally Available Dunes Sand - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and characterization of amorphous mesoporous this compound from palm kernel shell ash | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 31. Synthesis and characterization of amorphous this compound nanoparitcles from aqueous silicates uisng cationic surfactants | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]

The Synthesis and Characterization of Mesoporous Silica Nanoparticles: A Technical Guide for Advanced Drug Delivery Applications

Abstract

Mesoporous silica nanoparticles (MSNs) have emerged as a frontier material in advanced drug delivery, owing to their highly tunable structural properties, excellent biocompatibility, and large surface area.[1] This guide provides an in-depth exploration of the synthesis and characterization of MSNs, tailored for researchers, scientists, and professionals in drug development. Moving beyond mere procedural descriptions, this document elucidates the fundamental principles and causal relationships that govern the formation and function of these versatile nanocarriers. We will delve into the intricacies of common synthesis methodologies, the critical role of experimental parameters in tailoring nanoparticle characteristics, and the comprehensive suite of analytical techniques required for their thorough characterization. Furthermore, this guide offers detailed, field-proven protocols for both synthesis and subsequent drug loading, equipping the reader with the practical knowledge to harness the full potential of MSNs in their research and development endeavors.

Introduction: The Promise of Mesoporous this compound Nanoparticles in Drug Delivery